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Compound of Interest

Compound Name: Diethylene glycol monohexyl ether

Cat. No.: B087330

Authored for researchers, scientists, and drug development professionals, this technical guide
provides an in-depth overview of the spectroscopic data for 2-(2-hexyloxyethoxy)ethanol (CAS
No. 112-59-4). This document presents a summary of nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental
protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 2-(2-hexyloxyethoxy)ethanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 2-(2-hexyloxyethoxy)ethanol, typically recorded in deuterated
chloroform (CDCIs), exhibits characteristic signals corresponding to the different proton
environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.72 m 2H -OCH2CH20H
~3.65 m 4H -OCH2CH20-
~3.57 t 2H -OCH2CH20H
~3.45 t, J=6.7 Hz 2H CHs3(CH2)4aCH20-
~1.57 p 2H CHs3(CHz)3CH2CH20-
~1.30 m 6H CHs(CHz2)3CH2CH20-
~0.89 t, J=6.8 Hz 3H CHs(CHz)s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is

abbreviated as: t = triplet, p = pentet, m = multiplet.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assighment

~72.7 -OCH2CH20H

~71.6 CH3(CH2)aCH20-

~70.8 -OCH2CH:20- (internal)
~70.4 -OCH2CH:z0- (internal)
~61.8 -OCH2CH20H

~31.8 CH3(CH2)3CH2CH20-
~29.8 CH3(CHz)2CH2CH2CH20-
~25.9 CHsCH2CH2CH2CH2CH20-
~22.7 CHsCH:-

~14.1 CHs-

Note: The 13C NMR data presented is based on typical chemical shifts for similar structures and

may not represent experimentally verified values for this specific molecule as such data was

not readily available in the searched resources.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in 2-(2-hexyloxyethoxy)ethanol. The

data below corresponds to the gas-phase spectrum.[1]

Frequency (cm~?)

Intensity

Assignment

~3450 Strong, broad O-H stretch (alcohol)

2930 Strong C-H stretch (alkane)

2870 Strong C-H stretch (alkane)

1460 Medium C-H bend (alkane)

1120 Strong, broad C-O stretch (ether and alcohol)
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-(2-hexyloxyethoxy)ethanol results in

characteristic fragmentation patterns.[2]

Mass-to-Charge Ratio . . Assignment (Proposed
(miz) Relative Intensity Fragment)

45 100% [C2H50]*

57 ~70% [CaHo]*

89 ~50% [CaHsO2]*

43 ~45% [CaH]*

73 ~40% [C3Hs02]*

103 ~30% [CsH1102]*

Note: The molecular ion peak (M*) at m/z 190 is often of low abundance or absent in the EI
spectrum of ethers and alcohols due to facile fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of 2-(2-hexyloxyethoxy)ethanol (typically 5-20 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d
(CDCIs). A trace amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (& = 0.00 ppm). The solution is then transferred to a 5 mm NMR
tube.

e 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz
spectrometer. Standard acquisition parameters include a spectral width of approximately 12-
16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Data is
typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.
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13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,
operating at a frequency of 75 or 100 MHz, respectively. Due to the low natural abundance of
the 13C isotope, a larger number of scans (typically several hundred to thousands) and a
longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify
the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 2-(2-hexyloxyethoxy)ethanol, the spectrum
can be obtained using the neat liquid. A single drop of the compound is placed between two
salt plates (typically NaCl or KBr) to create a thin liquid film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam
path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to
400 cm~1. A background spectrum of the empty salt plates is recorded first and automatically
subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and
water vapor, as well as any absorptions from the plates themselves.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
The sample is vaporized in the ion source.

lonization: Electron lonization (EIl) is a common method for this type of molecule. The
vaporized sample molecules are bombarded with a high-energy electron beam (typically 70
eV), which causes the ejection of an electron from the molecule to form a molecular ion (M*)
and subsequent fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-(2-hexyloxyethoxy)ethanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-hexyloxyethoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087330#spectroscopic-data-nmr-ir-mass-spec-for-2-
2-hexyloxyethoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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